Febuxostat (sodium)
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Overview
Description
Febuxostat (sodium): is a pharmaceutical compound primarily used for the management of chronic hyperuricemia in patients with gout. It is a non-purine selective inhibitor of the enzyme xanthine oxidase, which is responsible for the synthesis of uric acid. By inhibiting this enzyme, febuxostat reduces the levels of uric acid in the blood, thereby preventing the formation of uric acid crystals that can cause gout .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis of febuxostat involves the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents.
Microneedle Formulation: Another innovative method involves the preparation of cubosomes of febuxostat using a bottom-up approach.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Febuxostat undergoes oxidation reactions, particularly in the presence of hydrogen peroxide.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Febuxostat can participate in substitution reactions, especially when reacting with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Halogenated compounds such as isobutane bromide are used in substitution reactions.
Major Products Formed:
Oxidation Products: The oxidation of febuxostat can lead to the formation of various oxidized derivatives.
Substitution Products: Substitution reactions can yield compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Analytical Chemistry: Febuxostat is used in the development and validation of analytical methods, such as high-performance liquid chromatography, for the determination of its concentration in pharmaceutical formulations.
Biology:
Cell Studies: Febuxostat has been studied for its effects on cellular processes, including its potential anti-inflammatory properties.
Medicine:
Gout Management: Febuxostat is primarily used for the treatment of chronic gout and hyperuricemia.
Cardiovascular Research: Recent studies have explored the cardiovascular safety profile of febuxostat, particularly in patients with pre-existing cardiovascular conditions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Xanthine Oxidase Inhibition: Febuxostat selectively inhibits xanthine oxidase, an enzyme involved in the conversion of hypoxanthine to xanthine and subsequently to uric acid. .
Uric Acid Reduction: The inhibition of xanthine oxidase leads to decreased serum uric acid levels, preventing the formation of uric acid crystals that cause gout.
Comparison with Similar Compounds
Allopurinol: Allopurinol is another xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. .
Uloric: Uloric is a brand name for febuxostat and is used interchangeably with the generic name.
Uniqueness of Febuxostat:
Non-Purine Structure: Febuxostat’s non-purine structure differentiates it from allopurinol, making it suitable for patients who are intolerant to purine analogues.
Selective Inhibition: Febuxostat selectively inhibits both the oxidized and reduced forms of xanthine oxidase, providing a more comprehensive inhibition of uric acid production.
Biological Activity
Febuxostat, a non-purine selective xanthine oxidase (XO) inhibitor, is primarily used for the management of hyperuricemia in gout. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article provides a comprehensive overview of these aspects, supported by data tables and relevant case studies.
Febuxostat works by inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By blocking this pathway, febuxostat effectively reduces serum uric acid (sUA) levels. Unlike allopurinol, febuxostat binds to both the oxidized and reduced forms of XO, leading to a more stable and effective inhibition .
Pharmacokinetics
- Absorption: Approximately 85% of febuxostat is absorbed after oral administration.
- Metabolism: It is metabolized in the liver through UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) enzymes. The major metabolites include 67M-1, 67M-2, and 67M-4, which are pharmacologically active .
- Half-life: The elimination half-life ranges from 5 to 8 hours, allowing for once-daily dosing.
Efficacy in Gout Management
Febuxostat has been shown to be more effective than allopurinol in achieving target sUA levels below 6 mg/dL. In clinical trials such as the FACT and APEX studies, significantly higher percentages of patients treated with febuxostat met this endpoint compared to those on allopurinol .
Study | Febuxostat Group | Allopurinol Group | p-value |
---|---|---|---|
FACT | 48% (80 mg), 65% (120 mg) | 22% (300 mg) | <0.001 |
APEX | 53% (80 mg), 62% (120 mg) | 21% (300 mg) | <0.001 |
Long-term Outcomes
Long-term studies have demonstrated that febuxostat not only lowers sUA levels but also reduces the incidence of gout flares and promotes the resolution of tophi. For instance, in a five-year follow-up study, patients maintained sUA levels below the target with minimal adverse effects .
Safety Profile
While febuxostat is generally well-tolerated, it has been associated with some adverse effects:
- Common Adverse Effects: Headache, diarrhea, abdominal pain.
- Serious Concerns: Elevated liver function tests and potential cardiovascular risks have been noted. The CARES study indicated a higher risk for cardiovascular-related death in patients treated with febuxostat compared to allopurinol .
Case Studies
- FOCUS Study : This five-year study assessed the long-term efficacy and safety of febuxostat therapy in subjects with gout. It confirmed the drug's ability to maintain sUA levels below 6.0 mg/dL with manageable side effects .
- FREED Study : The results indicated that febuxostat not only lowered uric acid but also delayed renal dysfunction progression in patients with hyperuricemia .
Properties
Molecular Formula |
C16H15N2NaO3S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
sodium;2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H16N2O3S.Na/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;/h4-6,9H,8H2,1-3H3,(H,19,20);/q;+1/p-1 |
InChI Key |
CNBCRDKBNDTWPM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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